Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)-
Overview
Description
Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- is a chemical compound known for its versatile applications in various fields. This compound is characterized by its unique structure, which includes two methoxyethoxy groups attached to an ethanamine backbone. It is often used as a ligand in coordination chemistry, particularly with f-block metals, due to its ability to form stable complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- typically involves the reaction of 2-methoxyethanol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce primary amines or alcohols .
Scientific Research Applications
Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- has a wide range of applications in scientific research:
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with therapeutic metals.
Mechanism of Action
The mechanism by which Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- exerts its effects involves its ability to form stable complexes with metal ions. These complexes can modulate the properties of the metal ions, such as their luminescence and redox behavior. The compound acts as a ligand, coordinating with the metal ions through its nitrogen and oxygen atoms, which facilitates various chemical reactions and processes .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-methoxy-:
2-Methoxyethyl acetate: This compound has a similar methoxyethoxy group but differs in its overall structure and functional groups.
Uniqueness
Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- is unique due to its ability to form stable complexes with a wide range of metal ions, particularly f-block metals. This property makes it highly valuable in coordination chemistry and various industrial applications .
Biological Activity
Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)-, also known by its CAS number 128620-95-1, is a compound with notable biological activity. Its structure features two methoxyethoxy groups attached to an ethanamine backbone, which contributes to its diverse applications in chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.
Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- exhibits unique chemical properties that enable it to interact with biological systems. The compound can form stable complexes with metal ions, particularly f-block metals, which are significant in various biochemical processes.
Key Mechanisms:
- Ligand Formation : The nitrogen and oxygen atoms in the compound coordinate with metal ions, modulating their properties such as luminescence and redox behavior.
- Oxidation and Reduction : The compound can undergo oxidation to yield aldehydes or carboxylic acids and can be reduced to primary amines or alcohols.
Biological Activity
The biological activity of Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- is primarily linked to its interactions with metalloproteins and metalloenzymes. These interactions are crucial for understanding its potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Studies and Experimental Data
- Toxicity Assessment : Research indicates that Ethanamine exhibits low acute toxicity in experimental models. The oral LD50 in rats was found to be 11,800 mg/kg, suggesting a favorable safety profile for potential applications .
- Developmental Toxicity : Studies have shown that at high doses (e.g., >1,000 mg/kg/day), developmental effects were observed in offspring during gestation periods . This highlights the importance of dosage in therapeutic contexts.
- Genotoxicity Tests : In vitro studies demonstrated that the compound does not exhibit genotoxic effects at concentrations up to 5,000 µg/plate . This finding supports its potential use in pharmaceutical applications.
Comparative Analysis with Similar Compounds
Ethanamine's unique structure allows it to interact differently compared to similar compounds:
Compound | Description | Comparison Aspect |
---|---|---|
Ethanol, 2-methoxy- | Simpler analog with fewer functional groups | Less complex coordination |
2-Methoxyethyl acetate | Similar methoxyethoxy group but different overall structure | Different biological interactions |
Properties
IUPAC Name |
2-methoxy-N-[2-(2-methoxyethoxy)ethyl]ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3/c1-10-5-3-9-4-6-12-8-7-11-2/h9H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOZELYPBULFAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563384 | |
Record name | 2-Methoxy-N-[2-(2-methoxyethoxy)ethyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128620-95-1 | |
Record name | 2-Methoxy-N-[2-(2-methoxyethoxy)ethyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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